
2-(Propyn-1-yl)indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propyn-1-yl)indene is an organic compound derived from the indene molecule. It is a colorless, flammable liquid with a pungent odor. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has an important role in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity and stability. It is also used in the research of various biochemical and physiological effects.
科学的研究の応用
2-(Propyn-1-yl)indene has a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the research of biochemical and physiological effects. For example, it has been used to study the effects of certain compounds on the expression of certain genes. Additionally, it has been used to study the effects of certain compounds on the structure and function of proteins.
作用機序
The mechanism of action of 2-(Propyn-1-yl)indene is not fully understood. However, it is believed that it acts as a ‘catalyst’ for the synthesis of certain organic compounds. Specifically, it is believed to facilitate the formation of certain bonds between molecules, which then leads to the formation of the desired compound. Additionally, it is believed to act as a ‘stabilizer’, allowing certain compounds to remain in their desired form for a longer period of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to affect the expression of certain genes, and it has also been shown to affect the structure and function of proteins. Additionally, it has been shown to have an effect on the metabolism of certain compounds.
実験室実験の利点と制限
2-(Propyn-1-yl)indene has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. For example, it is flammable and has a pungent odor, which can be potentially hazardous. Additionally, it can be toxic if not used properly.
将来の方向性
There are numerous potential future directions for 2-(Propyn-1-yl)indene. First, it could be further studied to better understand its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, it could be used to develop new compounds with desirable properties, such as improved stability or increased bioavailability. Furthermore, it could be used to develop new techniques for synthesizing organic compounds, such as novel catalysts or new methods of cyclization. Finally, it could be used to develop new methods for analyzing and quantifying organic compounds, such as new spectroscopic techniques or new chromatographic techniques.
合成法
2-(Propyn-1-yl)indene is synthesized through a process known as the Fischer indole synthesis. This process involves the condensation of a carbonyl compound and an aromatic compound, followed by a cyclization reaction. The reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is this compound. This process is relatively simple and can be performed in a laboratory with minimal equipment.
特性
IUPAC Name |
2-prop-1-ynyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXHZUHQUOFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

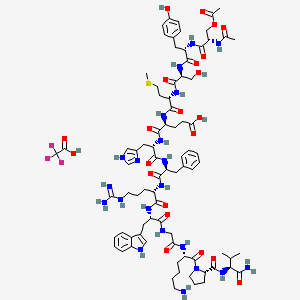


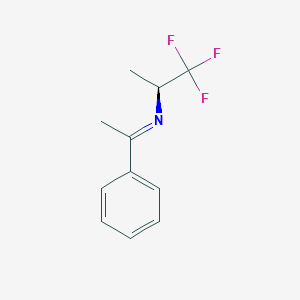
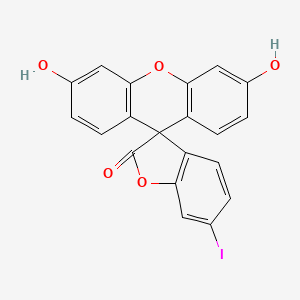
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
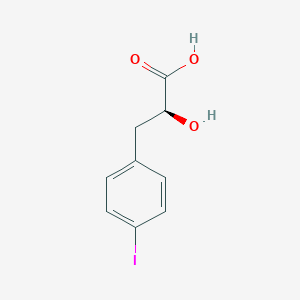

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
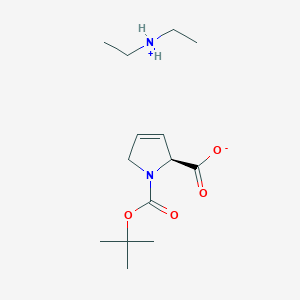
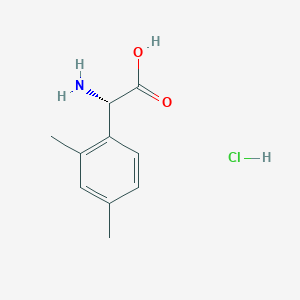
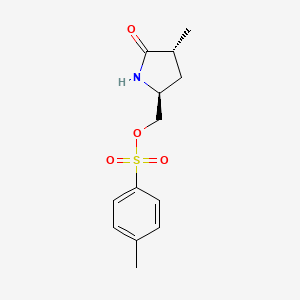
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)